molecular formula C9H8Cl2O B13892997 2,3-Dichloro-6-prop-1-enylphenol

2,3-Dichloro-6-prop-1-enylphenol

Cat. No.: B13892997
M. Wt: 203.06 g/mol
InChI Key: UERCOOUJBZYWMX-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-prop-1-enylphenol is an organic compound characterized by the presence of two chlorine atoms and a prop-1-enyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-6-prop-1-enylphenol typically involves the chlorination of a suitable phenol precursor followed by the introduction of the prop-1-enyl group. One common method involves the chlorination of 2,3-dichlorophenol using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 2,3-dichlorophenol is then subjected to a Friedel-Crafts alkylation reaction with propene in the presence of a Lewis acid catalyst like aluminum chloride to introduce the prop-1-enyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The chlorination and alkylation steps are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-prop-1-enylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and other reduced forms.

    Substitution: Phenols with different substituents replacing the chlorine atoms.

Scientific Research Applications

2,3-Dichloro-6-prop-1-enylphenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-prop-1-enylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The presence of chlorine atoms and the prop-1-enyl group contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its strong oxidizing properties.

    4-Allyl-2,6-dimethoxyphenol: Similar structure with different substituents, used in flavors and fragrances.

Properties

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

2,3-dichloro-6-prop-1-enylphenol

InChI

InChI=1S/C9H8Cl2O/c1-2-3-6-4-5-7(10)8(11)9(6)12/h2-5,12H,1H3

InChI Key

UERCOOUJBZYWMX-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=C(C(=C(C=C1)Cl)Cl)O

Origin of Product

United States

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